Product packaging for 1-Bromo-4-butoxybenzene(Cat. No.:CAS No. 39969-57-8)

1-Bromo-4-butoxybenzene

Cat. No.: B1267048
CAS No.: 39969-57-8
M. Wt: 229.11 g/mol
InChI Key: BOUVKHWPQNEXTO-UHFFFAOYSA-N
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Description

Significance and Context within Aromatic Halide Chemistry

As an aromatic halide, 1-Bromo-4-butoxybenzene is a key building block in organic synthesis. The presence of both an electron-donating butoxy group and an electron-withdrawing bromine atom on the benzene (B151609) ring creates a distinct electronic environment that influences its reactivity. The carbon-bromine bond is a reactive site, readily participating in a variety of cross-coupling reactions, which are fundamental to the construction of complex organic molecules. atamanchemicals.com This dual functionality allows for the strategic introduction of various substituents onto the aromatic core, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. solubilityofthings.com

Overview of Research Trajectories and Scholarly Contributions

Research involving this compound has followed several key trajectories. A significant portion of scholarly work focuses on its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, to form biaryl compounds. atamanchemicals.comresearchgate.net These structures are prevalent in many biologically active molecules and functional materials. Furthermore, its role as a precursor in the synthesis of liquid crystals and organic semiconductors is an active area of investigation, driven by the demand for new materials with tailored electronic and optical properties. chemscene.comgoogle.comnii.ac.jp Studies have also explored its utility in the formation of Grignard reagents, further expanding its synthetic versatility. researchgate.net

Chemical and Physical Properties of this compound

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application in various chemical processes.

PropertyValue
Molecular Formula C10H13BrO nih.govsigmaaldrich.comglpbio.commatrix-fine-chemicals.comscbt.com
Molecular Weight 229.11 g/mol nih.govsigmaaldrich.comglpbio.com
Appearance White to pale yellow solid or oily liquid sigmaaldrich.comrsc.orgthermofisher.com
CAS Number 39969-57-8 nih.govglpbio.commatrix-fine-chemicals.com
IUPAC Name This compound nih.gov

Synthesis and Manufacturing Processes

The preparation of this compound can be achieved through several synthetic routes, with the Williamson ether synthesis and electrophilic bromination being two prominent methods.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers. In the context of this compound, this typically involves the reaction of 4-bromophenol (B116583) with an appropriate butyl halide, such as 1-bromobutane (B133212), in the presence of a base. rsc.orgorganicchemistrytutor.com The base, often potassium carbonate, deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. rsc.org This ion then attacks the electrophilic carbon of the butyl halide in an SN2 reaction, displacing the bromide and forming the ether linkage. organicchemistrytutor.com This method is efficient for producing asymmetrical ethers. organicchemistrytutor.com

Electrophilic Aromatic Bromination

Another synthetic approach is the electrophilic aromatic bromination of butoxybenzene (B75284). nsf.gov The butoxy group is an activating, ortho-para directing group, meaning it increases the electron density of the benzene ring, particularly at the positions ortho and para to it, making it more susceptible to electrophilic attack. nsf.gov The reaction is typically carried out using a brominating agent like bromine (Br2) in the presence of a Lewis acid catalyst. Due to the directing effect of the butoxy group, the para-substituted product, this compound, is often the major isomer formed.

Reactivity and Synthetic Applications

The reactivity of this compound is largely dictated by the carbon-bromine bond, which serves as a handle for a variety of synthetic transformations, particularly in the formation of organometallic reagents and participation in cross-coupling reactions.

Grignard Reagent Formation

This compound can be converted into its corresponding Grignard reagent, (4-butoxyphenyl)magnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). ambeed.com This organometallic compound is a potent nucleophile and a strong base, making it a valuable intermediate for forming new carbon-carbon bonds. prepchem.com It can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to introduce the 4-butoxyphenyl group into other molecules. uni-muenchen.de

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. researchgate.net In this reaction, this compound serves as the aryl halide partner, which reacts with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction has been successfully employed to synthesize a variety of biaryl compounds, which are important scaffolds in medicinal chemistry and materials science. atamanchemicals.comnih.gov

Applications in Materials Science and Organic Electronics

The unique properties of this compound make it a valuable precursor in the development of advanced materials, particularly in the fields of liquid crystals and organic electronics.

Precursor for Liquid Crystal Synthesis

This compound is utilized as a starting material in the synthesis of liquid crystals. nii.ac.jpgoogle.com The rigid aromatic core combined with the flexible butoxy chain is a common structural motif in calamitic (rod-shaped) liquid crystals. researchgate.net Through cross-coupling reactions, the bromo-functionalized end of the molecule can be elongated and further functionalized to create molecules with the specific anisotropic properties required for liquid crystalline behavior. researchgate.net

Role in Organic Semiconductor Research

In the field of organic electronics, this compound serves as a building block for the synthesis of organic semiconductors. chemscene.comgoogle.com The ability to introduce the butoxy-substituted phenyl group into larger conjugated systems via cross-coupling reactions allows for the fine-tuning of the electronic properties of the resulting materials. researchgate.net The butoxy group can enhance solubility and influence the molecular packing in the solid state, which are critical factors for the performance of organic field-effect transistors and other electronic devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO B1267048 1-Bromo-4-butoxybenzene CAS No. 39969-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-butoxybenzene
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InChI

InChI=1S/C10H13BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUVKHWPQNEXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960471
Record name 1-Bromo-4-butoxybenzene
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Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39969-57-8
Record name p-Bromophenyl butyl ether
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Record name 39969-57-8
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Record name 1-Bromo-4-butoxybenzene
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Record name 4-Butoxybromobenzene
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Synthetic Methodologies for 1 Bromo 4 Butoxybenzene

Classical Etherification Approaches for Aryl Ethers

The formation of the ether linkage in 1-Bromo-4-butoxybenzene is most classically achieved through nucleophilic substitution reactions, primarily based on the Williamson ether synthesis.

Williamson Ether Synthesis and its Refinements

The Williamson ether synthesis is a cornerstone in the preparation of ethers and is widely applicable for synthesizing this compound. The fundamental mechanism is an SN2 reaction between an alkoxide and an alkyl halide. organicchemistrytutor.com For the synthesis of this compound, the most logical pathway involves the reaction of the 4-bromophenoxide ion with a butyl halide, typically 1-bromobutane (B133212) or 1-iodobutane. organicchemistrytutor.com The alternative, reacting a butoxide with 1,4-dibromobenzene (B42075), is not feasible via a simple SN2 mechanism due to the inability of an sp²-hybridized carbon to undergo backside attack. organicchemistrytutor.com

The first step is the deprotonation of 4-bromophenol (B116583) with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form the nucleophilic 4-bromophenoxide. edubirdie.com This is followed by the addition of the alkylating agent, 1-bromobutane.

Refinements to this classical approach often employ phase-transfer catalysis (PTC) to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase. chegg.comegyankosh.ac.inwiley-vch.de Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are common catalysts for this purpose. edubirdie.comchegg.comuga.edu The catalyst transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. egyankosh.ac.incapes.gov.br

A significant modern refinement is the use of microwave irradiation, which can dramatically reduce reaction times and often improve yields. tsijournals.comorgchemres.org Microwave-assisted Williamson ether synthesis can be performed with or without a phase-transfer catalyst and often under solvent-free conditions, adhering to the principles of green chemistry. tsijournals.comresearchgate.net

Table 1: Williamson Ether Synthesis of this compound

Reactant 1 Reactant 2 Base Catalyst Solvent Conditions Yield Reference(s)
4-Bromophenol 1-Bromobutane KOH / K₂CO₃ TBAB None Microwave (300W), 40s 71%
4-Bromophenol Unknown Alkyl Halide (e.g., 1-Bromobutane) 25% aq. KOH TBAB None Microwave Not specified uga.edu, edubirdie.com
4-Bromophenol 1-Bromobutane NaH None DMF Conventional Heating High edubirdie.com

Note: The 71% yield is reported for the reaction of p-bromophenol with 1-bromobutane under specific microwave conditions, a direct analogue for this synthesis.

Catalytic O-Alkylation Strategies

While the Williamson synthesis is in itself a form of O-alkylation, this section focuses on strategies where the catalytic system is the central element, moving beyond the simple use of stoichiometric base. The goal of catalytic O-alkylation is to form the C-O ether bond with greater efficiency and selectivity, often under milder conditions. tandfonline.com

The primary challenge in the alkylation of phenols is the competition between O-alkylation (ether formation) and C-alkylation (formation of alkylphenols), a Friedel-Crafts type side reaction. researchgate.net The choice of catalyst, solvent, and reaction conditions is crucial to direct the reaction towards the desired O-alkylation product.

Phase-transfer catalysis (PTC), as mentioned previously, is a key catalytic strategy. slideshare.net By using catalysts like quaternary ammonium or phosphonium (B103445) salts, the reaction can be accelerated under biphasic conditions with high yields. egyankosh.ac.inwiley-vch.de Polyethylene glycols (PEGs) have also been employed as effective phase-transfer catalysts in solid-liquid systems. egyankosh.ac.in

Acid catalysis represents another approach, though it is more commonly associated with C-alkylation. rsc.org However, under specific conditions and with certain catalysts, such as modified zeolites or other solid acids, O-alkylation can be favored. tandfonline.com For the synthesis of this compound, base-catalyzed pathways are generally more direct and selective.

Table 2: Catalytic O-Alkylation of 4-Bromophenol

Alkylating Agent Catalyst System Base Solvent System Key Feature Reference(s)
1-Bromobutane Tetrabutylammonium Bromide (TBAB) KOH Water/Organic Phase-Transfer Catalysis chegg.com, edubirdie.com
1-Bromobutane Polymer-supported Polyethylene Glycol K₂CO₃ Solid-Liquid Immobilized Phase-Transfer Catalyst egyankosh.ac.in
Butanol Zeolites / Solid Acids None Varies Heterogeneous Catalysis (potential for C-alkylation) tandfonline.com

Directed Bromination of 4-Butoxyaniline Precursors

An alternative synthetic route to this compound starts with a precursor already containing the butoxy group, 4-butoxyaniline, and introduces the bromine atom in a directed manner. The most effective method for this transformation is the Sandmeyer reaction. scribd.com

The Sandmeyer reaction is a two-step process to replace an amino group on an aromatic ring with a halide. wikipedia.org

Diazotization: The primary aromatic amine, 4-butoxyaniline, is treated with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂). The acid, typically hydrobromic acid (HBr) for this synthesis, reacts with sodium nitrite to form nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the amine to form a diazonium salt, in this case, 4-butoxybenzenediazonium bromide. This step must be carried out at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.

Halogenation: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper(I) salt catalyzes the decomposition of the diazonium salt, releasing nitrogen gas and facilitating the substitution of the diazonium group with a bromide ion to yield the final product, this compound.

This method provides excellent regiochemical control, as the bromine atom is specifically directed to the position formerly occupied by the amino group.

Table 3: Sandmeyer Reaction for this compound Synthesis

Starting Material Reagent 1 (Diazotization) Reagent 2 (Halogenation) Temperature Key Intermediate Reference(s)
4-Butoxyaniline NaNO₂, HBr(aq) CuBr 0–5 °C 4-Butoxybenzenediazonium Bromide wikipedia.org, scribd.com, atamanchemicals.com

Advanced Transition-Metal Catalyzed Synthetic Routes

Modern organic synthesis increasingly relies on transition-metal catalysis to form challenging bonds with high efficiency and functional group tolerance. Palladium and copper are the most prominent metals used for the C-O bond formation required to synthesize aryl ethers like this compound.

Palladium-Catalyzed C-O or C-Br Bond Formation

The palladium-catalyzed formation of C-O bonds, known as the Buchwald-Hartwig etherification, is a powerful alternative to the classical Williamson synthesis. nih.gov This cross-coupling reaction can form this compound by reacting an aryl halide with an alcohol. organic-chemistry.orglibretexts.org The most common approach would involve the coupling of 1,4-dibromobenzene with 1-butanol (B46404) or sodium butoxide.

The catalytic cycle typically involves:

Oxidative addition of the aryl bromide to a Pd(0) complex.

Association of the butoxide to the palladium center.

Reductive elimination to form the C-O bond of the product and regenerate the Pd(0) catalyst.

A strong base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the alcohol. The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands being particularly effective. organic-chemistry.orgmit.edu This methodology is valued for its broad substrate scope and tolerance of various functional groups. nih.govmdpi.com

Table 4: Palladium-Catalyzed Synthesis of this compound

Aryl Halide Alcohol/Alkoxide Pd Catalyst Ligand Base Solvent Conditions Reference(s)
1,4-Dibromobenzene 1-Butanol Pd(OAc)₂ or Pd₂(dba)₃ Bulky Phosphine (e.g., XPhos, SPhos) NaOt-Bu Toluene (B28343) or Dioxane 80–110 °C organic-chemistry.org, mit.edu, nih.gov
4-Bromobutoxybenzene Not applicable Not applicable Not applicable Not applicable Not applicable Not applicable

Copper-Mediated Etherification Protocols

Copper-catalyzed etherification, historically known as the Ullmann condensation, is another major strategy for aryl ether synthesis. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required stoichiometric amounts of copper powder at very high temperatures (>200 °C). wikipedia.org Modern protocols, however, use catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand, which allows the reaction to proceed under much milder conditions. rug.nl

For the synthesis of this compound, this reaction could be performed by coupling 4-bromophenol with 1-bromobutane, or more commonly, by reacting the potassium or sodium salt of 4-bromophenol with 1-bromobutane. The copper catalyst facilitates the coupling. Ligands such as 1,10-phenanthroline (B135089) or various amino acids are often used to stabilize the copper catalyst and improve its solubility and reactivity. rug.nl The mechanism is thought to involve a Cu(I) alkoxide intermediate which then reacts with the aryl halide. wikipedia.org

Table 5: Copper-Mediated Synthesis of this compound

Reactant 1 Reactant 2 Cu Catalyst Ligand (optional) Base Solvent Conditions Reference(s)
4-Bromophenol 1-Bromobutane CuI 1,10-Phenanthroline Cs₂CO₃ or K₂CO₃ Pyridine or DMF 100–140 °C wikipedia.org, rug.nl
Potassium 4-bromophenoxide 1-Bromobutane CuBr None N/A NMP or Methanol (B129727) ~110 °C

Note: The second entry is based on general procedures for copper-catalyzed substitutions with alkoxides.

Multicomponent Reactions Incorporating this compound Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. The this compound moiety, as a substituted aryl halide, is a prime candidate for incorporation into various MCRs, particularly those catalyzed by transition metals. These reactions often proceed through cascade or tandem sequences, where a single catalyst orchestrates multiple bond-forming events.

One prominent area is the synthesis of nitrogen-containing heterocycles, such as indoles. organic-chemistry.org Palladium-catalyzed MCRs can construct complex indole (B1671886) structures in a single step. For instance, a tandem Buchwald-Hartwig amination/Heck reaction sequence can be envisioned using a starting material derived from a bromo-alkoxy-benzene core. organic-chemistry.org Similarly, copper-catalyzed one-pot cascade reactions involving derivatives like 1-bromo-2-(2,2-dibromovinyl)benzenes, aldehydes, and ammonia (B1221849) lead to a variety of indole products. organic-chemistry.org The specific outcome of such reactions can be tuned by adjusting reaction parameters, showcasing the versatility of MCRs. organic-chemistry.org

Another example involves the palladium-catalyzed three-component carboamination of dienes or allenes, which brings together an amine, a diazo compound, and the diene/allene. While not directly involving an aryl halide in the initial step, subsequent cross-coupling with this compound could functionalize the resulting scaffold.

The table below summarizes representative multicomponent reactions where a bromo-aryl moiety, analogous to this compound, is a key component.

Reaction TypeReactantsCatalyst/ReagentsProduct TypeKey Features
Copper-Catalyzed Cascade Annulation2-(Tosylmethyl)anilines, Terminal AlkynesCu-catalyst2,3-Disubstituted IndolesForms structurally interesting indoles from a one-carbon synthon. organic-chemistry.org
Palladium-Catalyzed AnnulationAnilines, BromoalkynesPd-catalyst2-PhenylindolesProceeds via anti-nucleophilic addition followed by C-H functionalization. organic-chemistry.org
Groebke-Blackburn-Bienaymé (GBB) 3-Component ReactionAldehydes, Isocyanides, AminopyridinesHeteropoly acid (HPW)Imidazo[1,2-a]pyridinesDemonstrates the use of green catalysts in MCRs. beilstein-journals.org
Ugi-Azide and Heck ReactionAldehydes, Amines, Isocyanides, AzidesPd-catalyst (for Heck)Heterocyclic systems with Tetrazole and TetrahydroisoquinolineA one-pot sequence combining two named reactions. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Alternative Solvents and Catalysts: A significant green approach is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents. For cross-coupling reactions like the Heck and Sonogashira reactions, which commonly use this compound as a substrate, water has emerged as a viable solvent. wikipedia.orgwikipedia.org The use of ionic liquids is another strategy; in a Heck reaction, an ionic liquid can serve as the reaction medium, eliminating the need for phosphorus ligands and allowing the palladium catalyst to be recycled. wikipedia.org

Copper-catalyzed reactions, often seen as a greener alternative to palladium, can be performed in mixtures of water and methanol at room temperature, further enhancing the sustainability of the process. organic-chemistry.org Moreover, the development of heterogeneous catalysts, such as bimetallic Pd-Cu nanoparticles, allows for easy recovery and reuse, which is both cost-effective and environmentally friendly. researchgate.net

Energy Efficiency and Novel Activation Methods: Microwave-assisted synthesis has been explored to accelerate reaction times for the preparation of related compounds like 1,3-dibromo-5-butoxybenzene, reducing energy consumption compared to conventional heating. Another innovative green method is the use of visible light to drive reactions. For example, a cobalt-catalyzed aminocarbonylation of aryl halides can proceed under visible light irradiation, providing a sustainable pathway to amides from precursors like this compound. researchgate.net This photoredox catalysis offers a mild and efficient activation mode for organic molecules. researchgate.net

Biocatalytic methods, such as using lipases for enantioselective alkoxylation, represent a frontier in green synthesis, offering high selectivity under mild conditions.

The following table compares various synthetic methods for aryl-ether and biaryl compounds, highlighting the advantages offered by green chemistry approaches.

MethodCatalyst/ReagentsSolventConditionsGreen AdvantageReference
Traditional Ullmann CondensationStoichiometric CopperNMP, DMFHigh Temp (>210°C)- wikipedia.org
Ionic Liquid Heck ReactionPalladium AcetateIonic Liquid (bmim)PF₆Water, Room TempNo phosphorus ligand, reusable catalyst. wikipedia.org
Visible-Light AminocarbonylationCobalt Catalyst-Visible LightEnergy efficient, uses earth-abundant metal. researchgate.net
Microwave-Assisted Synthesis--Microwave IrradiationReduced reaction times (≤2 hours).
Biocatalytic AlkoxylationLipases--High enantioselectivity, mild conditions.
Aqueous Suzuki CouplingPd-catalyst I or IIH₂O/TBAB60-100°CUse of water as a green solvent. researchgate.net

Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. By analyzing the resonant frequencies of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton (¹H) NMR spectroscopy confirms the presence and arrangement of hydrogen atoms in 1-Bromo-4-butoxybenzene. The spectrum is characterized by distinct signals for the aromatic protons and the protons of the butoxy side chain. The aromatic region typically displays a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the butoxy group (H-2, H-6) are chemically equivalent, as are the protons ortho to the bromine atom (H-3, H-5). These two sets of protons form an AA'BB' spin system, which often appears as two distinct doublets.

The aliphatic butoxy group gives rise to four separate signals, confirming the presence of the n-butyl chain. The methylene (B1212753) protons adjacent to the ether oxygen (-OCH₂-) are deshielded and appear furthest downfield in the aliphatic region. The terminal methyl protons (-CH₃) appear as the most upfield signal. The two internal methylene groups (-CH₂CH₂-) produce complex multiplets due to coupling with their neighbors. The integration of these signals confirms the proton count for each unique environment (2H:2H for the aromatic part and 2H:2H:2H:3H for the butoxy chain).

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (H-3, H-5) ~7.35 Doublet (d) 2H
Aromatic (H-2, H-6) ~6.78 Doublet (d) 2H
-OCH₂- ~3.91 Triplet (t) 2H
-OCH₂CH ₂- ~1.74 Multiplet (m) 2H
-CH₂CH ₂CH₃ ~1.48 Multiplet (m) 2H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of the molecule. For this compound, a total of six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six chemically non-equivalent carbon atoms.

There are four signals for the aromatic carbons and four for the butoxy chain. The carbon atom directly bonded to the bromine (C-4) is subject to the 'heavy atom effect', which causes a significant upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The carbon atom attached to the oxygen of the butoxy group (C-1) is significantly deshielded and appears at a lower field. The remaining two aromatic carbons (C-2/C-6 and C-3/C-5) are also distinct. The four carbons of the butoxy group each produce a separate signal in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-1 (-OAr) ~158.2
C-3, C-5 ~132.3
C-2, C-6 ~116.2
C-4 (-Br) ~113.0
-OC H₂- ~67.9
-OCH₂C H₂- ~31.3
-CH₂C H₂CH₃ ~19.3

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. oxinst.com For this compound, COSY would show cross-peaks connecting adjacent protons. Key correlations would be observed between the -OCH₂- and the adjacent -CH₂- protons, and sequentially down the rest of the butyl chain. This confirms the integrity of the butoxy group. It would also show a correlation between the ortho (H-2/6) and meta (H-3/5) protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms to which they are attached. An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking, for example, the proton signal at ~3.91 ppm to the carbon signal at ~67.9 ppm, confirming their assignment as the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for connecting the different fragments of the molecule. For instance, a key correlation would be observed from the protons of the -OCH₂- group (δ ~3.91 ppm) to the aromatic carbon C-1 (δ ~158.2 ppm), providing unequivocal evidence of the ether linkage between the butoxy group and the phenyl ring.

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the GC component separates the compound from any volatile impurities or residual solvents, providing a measure of its purity based on the resulting chromatogram.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized. The resulting mass spectrum confirms the identity of the compound. A key feature is the molecular ion peak (M⁺), which corresponds to the intact molecule. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion appears as a characteristic pair of peaks of nearly equal intensity at m/z 228 and 230. The fragmentation pattern provides further structural confirmation. A prominent peak is observed at m/z 172, corresponding to the loss of the butyl group (C₄H₉). nih.gov

Table 3: Key Fragments in the GC-MS Analysis of this compound

m/z Ion Structure Description
228/230 [C₁₀H₁₃BrO]⁺ Molecular Ion (M⁺) peak, showing bromine isotope pattern
171/173 [C₆H₄BrO]⁺ Loss of the butyl radical (•C₄H₉)
157/159 [C₆H₄Br]⁺ Loss of the butoxy radical (•OC₄H₉)
91 [C₄H₉O]⁺ Butoxy cation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's exact elemental formula. For this compound, the theoretically calculated monoisotopic mass for the molecular formula C₁₀H₁₃⁷⁹BrO is 228.01498 Da. nih.gov An HRMS measurement yielding a mass value that matches this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the elemental composition, distinguishing it from any other combination of atoms that might have the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry (MS). This method is invaluable for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components. In the context of this compound, LC-MS would be instrumental in assessing the purity of a sample, identifying any by-products from a synthesis, or detecting trace impurities.

The process begins with the introduction of the sample into the LC system, where it is passed through a column packed with a stationary phase. The differential interactions of the components in the mixture with the stationary and mobile phases lead to their separation. For a moderately polar compound like this compound, a reversed-phase column (e.g., C18) would typically be used.

Following separation by LC, the eluent is introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI), would generate ions from the neutral molecules. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).

While specific LC-MS application notes for this compound are not prevalent in readily available literature, the expected mass spectrometric behavior can be inferred. The molecular weight of this compound (C₁₀H₁₃BrO) is approximately 229.11 g/mol . nih.gov Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and any bromine-containing fragments. This pattern consists of two peaks of almost equal intensity, separated by two m/z units (e.g., at m/z 228 and 230). Gas chromatography-mass spectrometry (GC-MS) data for this compound shows a top peak at m/z 172, which corresponds to the loss of the butoxy group. nih.gov

A sensitive LC-MS/MS method, which involves further fragmentation of selected ions, could be developed for the trace analysis of this compound or its related impurities in various matrices. nih.gov This technique provides enhanced selectivity and sensitivity, which is crucial for the detection of potential genotoxic impurities in pharmaceutical ingredients or for monitoring reaction kinetics. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy encompasses techniques that measure the interaction of electromagnetic radiation with the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for the identification of functional groups in a molecule. The FTIR spectrum of this compound would display a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds.

The key functional groups in this compound are the aromatic ring, the ether linkage, the aliphatic butyl chain, and the carbon-bromine bond. The expected vibrational frequencies for these groups are summarized in the table below. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butoxy group are found just below 3000 cm⁻¹. The C-O stretching of the aryl ether is expected in the region of 1270-1230 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric). The C-Br stretching vibration is found in the fingerprint region at lower wavenumbers.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-H (CH₃, CH₂)Stretching2960-2850
Aromatic C=CStretching1600-1450
C-O (Aryl Ether)Asymmetric Stretching1270-1230
C-O (Aryl Ether)Symmetric Stretching1075-1020
C-BrStretching650-550

This table presents generalized expected wavenumber ranges for the functional groups in this compound.

Experimental FTIR data for related compounds, such as 1-bromo-4-methoxybenzene, show characteristic peaks in these regions, supporting the expected spectral features of this compound. nist.gov The analysis of the fingerprint region (below 1500 cm⁻¹) can provide more specific information about the substitution pattern of the benzene ring.

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light, usually from a laser. A key advantage of Raman spectroscopy is that non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum, often produce strong signals in a Raman spectrum.

For this compound, the symmetric stretching of the benzene ring would be expected to give a strong Raman signal. The C-Br bond, being relatively non-polar, should also be readily observable. In a study of the related molecule 1-bromo-4-chlorobenzene, FT-Raman spectroscopy was effectively used to identify the vibrational modes. researchgate.net The aromatic C-H stretching vibrations were observed in the 3000-3100 cm⁻¹ region, and the C-Br stretching would be expected at lower frequencies. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which excites electrons from lower to higher energy orbitals. The part of a molecule responsible for this absorption is called a chromophore. In this compound, the substituted benzene ring acts as the primary chromophore.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring. The presence of the butoxy and bromine substituents will influence the position and intensity of these absorption maxima (λ_max). The butoxy group, an auxochrome with lone pairs of electrons on the oxygen atom, will interact with the π-system of the benzene ring, typically causing a red shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. The bromine atom also acts as an auxochrome. Studies on related chalcogeno esters, such as 1-bromo-4-octyloxybenzene, have utilized UV-Vis spectroscopy to characterize their electronic properties. researchgate.net

Photoluminescence Spectroscopy for Emissive Properties

Photoluminescence spectroscopy encompasses fluorescence and phosphorescence, which are processes where a molecule emits light after absorbing photons. While many aromatic molecules exhibit some form of luminescence, simple monocyclic aryl halides like this compound are not typically considered to be strongly fluorescent. The presence of the heavy bromine atom can promote intersystem crossing from the excited singlet state to the triplet state, which can quench fluorescence and favor phosphorescence.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For organic molecules like this compound, which is a solid at room temperature, single-crystal XRD analysis can provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

In typical research, obtaining a single crystal suitable for XRD analysis is the first critical step. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound. While specific crystallographic data for this compound is not widely published in readily accessible databases, its use as a precursor in the synthesis of more complex molecules, which are subsequently analyzed by XRD, implies that its solid-state structure is of interest to researchers. escholarship.orguni-muenchen.deuni-muenchen.de The process would involve mounting a suitable crystal on a diffractometer and collecting diffraction data, which is then processed using specialized software to solve and refine the crystal structure. uni-muenchen.de

Table 1: Typical Parameters for Single-Crystal X-ray Diffraction

ParameterTypical Value/Setting
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature100 K (to reduce thermal motion)
Crystal SystemTo be determined by analysis
Space GroupTo be determined by analysis
Data CollectionFull sphere of data collected using ω and φ scans
Structure SolutionDirect methods or Patterson synthesis
Structure RefinementFull-matrix least-squares on F²

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for understanding its phase behavior and thermal stability.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to detect phase transitions, such as melting, and to determine their characteristic temperatures and enthalpies.

While a specific DSC thermogram for this compound is not available in the surveyed literature, research on related liquid crystalline materials incorporating this molecule utilizes DSC to characterize phase transitions. researchgate.net For a pure crystalline solid like this compound, a DSC scan would be expected to show a sharp endothermic peak corresponding to its melting point. One study reports a melting point of 111.8-112.2 °C for a related compound, suggesting the range in which this compound's melting point might lie. uni-muenchen.de

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability of a compound and identifying the temperature at which it starts to decompose.

TGA is a standard technique used in the characterization of organic materials developed from this compound. researchgate.net For this compound itself, a TGA analysis would reveal the temperature at which significant mass loss occurs, indicating decomposition. For a related iodo-analog, TGA was suggested to be performed in a range of 25–300°C with a heating rate of 10°C/min to identify decomposition thresholds. This provides an insight into the expected thermal stability range for halogenated alkoxybenzenes.

Chromatographic Purity and Separation Studies

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used in research involving this compound.

HPLC is a powerful technique used to separate components of a mixture for analysis and quantification. In studies involving this compound, reversed-phase HPLC is a common method for monitoring reaction progress and determining product purity.

Research has documented the use of HPLC with a C18 column to monitor reactions where this compound is a reactant. scholaris.ca The mobile phase is typically a mixture of an organic solvent, like acetonitrile, and water. uni-muenchen.deepo.org Detection is often performed using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths. scholaris.ca

Table 2: Exemplary HPLC Method for Analysis of this compound

ParameterConditions
ColumnWaters SunFire™ C18, 3.5 µm particle size
Mobile PhaseAcetonitrile
Flow Rate0.6 mL/min
Temperature25°C
DetectionPhotodiode Array (PDA)
Reference scholaris.ca

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate non-volatile mixtures. It is widely used for monitoring the progress of chemical reactions, identifying compounds present in a mixture, and determining the purity of a substance.

In the context of syntheses involving this compound, TLC is used to track the consumption of the starting material and the formation of the product. scholaris.ca The choice of eluent (mobile phase) is critical for achieving good separation. A common mobile phase for compounds of this type is a mixture of non-polar and moderately polar solvents.

Table 3: Reported TLC Conditions for this compound

Eluent SystemStationary PhaseApplicationReference
Cyclohexane:Toluene (B28343) (1:1, v/v)Silica gel with F-254 indicatorGeneral reaction monitoring scholaris.ca
Petroleum ether:Ethyl acetateSilica gelMonitoring product formation in a coupling reaction

Reactivity and Reaction Mechanism Studies of 1 Bromo 4 Butoxybenzene

Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental to the functionalization of benzene (B151609) derivatives like 1-bromo-4-butoxybenzene. These reactions involve the replacement of a hydrogen atom or a substituent on the aromatic ring.

Electrophilic Aromatic Substitution Pathways

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The butoxy group (-OC₄H₉) is an activating group and an ortho-, para-director due to the electron-donating resonance effect of the oxygen atom. This effect increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. However, the bromine atom is a deactivating group and also an ortho-, para-director due to its electron-withdrawing inductive effect and electron-donating resonance effect.

Given that the para position is already occupied by the bromine atom, electrophilic substitution on this compound would be directed to the positions ortho to the butoxy group. The presence of the deactivating bromine atom may require more stringent reaction conditions compared to a non-halogenated alkoxybenzene. msu.edu

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is typically facilitated by the presence of strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. philadelphia.edu.jo

In the case of this compound, the butoxy group is an electron-donating group, which does not favor SNAr reactions. Therefore, direct nucleophilic substitution of the bromine atom under standard SNAr conditions is generally not a facile process. For such a reaction to occur, the aromatic ring would need to be activated by the presence of strong electron-withdrawing groups, which are absent in this molecule. philadelphia.edu.joyoutube.com

Transition-Metal Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various transition-metal catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond is readily susceptible to oxidative addition by palladium catalysts, initiating the catalytic cycle. wikipedia.org

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. libretexts.orgwikipedia.org this compound can be effectively coupled with various aryl and vinyl boronic acids to produce biaryl and styrene (B11656) derivatives, respectively.

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. libretexts.org

Research has shown successful Suzuki-Miyaura couplings of aryl bromides with various boronic acids using different palladium catalysts and reaction conditions. mdpi.comresearchgate.net For instance, studies on similar aryl bromides have demonstrated high yields using catalysts like Pd(PPh₃)₄ with bases such as sodium carbonate or potassium phosphate (B84403) in solvents like toluene (B28343) or 1,4-dioxane. mdpi.combeilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Bromides

Aryl BromideBoronic AcidCatalystBaseSolventYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane60 mdpi.com
4-bromo-6H-1,2-oxazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/MeOH82 beilstein-journals.org
1-bromo-4-nitrobenzenePhenylboronic acidGO@NHC-PdK₂CO₃DMF/H₂O95 researchgate.net

Heck Coupling for Olefin Functionalization

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can react with various alkenes, such as styrenes or acrylates, to introduce a butoxyphenyl group onto the double bond.

The catalytic cycle of the Heck reaction is similar to the Suzuki coupling and involves:

Oxidative Addition: Palladium(0) inserts into the C-Br bond of this compound. wikipedia.org

Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond. libretexts.org

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.

Reductive Elimination: The base regenerates the palladium(0) catalyst by reacting with the palladium-hydride species.

Studies on similar aryl bromides, such as 1-bromo-4-nitrobenzene, have shown efficient Heck coupling with styrene using palladium catalysts. researchgate.net

Table 2: Examples of Heck Coupling Reactions with Aryl Bromides

Aryl BromideAlkeneCatalystBaseSolventYield (%)Reference
1-bromo-4-nitrobenzeneStyrenePd(II)-hydrazine complexNa₂CO₃DMAHigh researchgate.net
Aryl Bromidesn-Butyl AcrylatePalladium/Phosphine-Imidazolium Salt--High organic-chemistry.org

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a reliable method for the synthesis of arylalkynes. This compound can be coupled with a variety of terminal alkynes to yield 1-alkynyl-4-butoxybenzene derivatives.

The reaction mechanism is thought to involve two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki and Heck reactions, it starts with the oxidative addition of the aryl halide to the Pd(0) catalyst. wikipedia.org

Copper Cycle: The terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. libretexts.orgyoutube.com

The final step is reductive elimination from the palladium complex to afford the coupled product and regenerate the Pd(0) catalyst. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.org The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org

Table 3: Examples of Sonogashira Coupling Reactions with Aryl Halides

Aryl HalideAlkyneCatalystCo-catalystBaseSolventReference
4-bromo-6H-1,2-oxazineTrimethylsilylacetylenePdCl₂(PPh₃)₂CuIEt₃NToluene beilstein-journals.org
Aryl BromidesTerminal AlkynesPd(PhCN)₂Cl₂/P(t-Bu)₃None-- organic-chemistry.org
Aryl Iodides/BromidesTerminal AlkynesNickel(II) dichloride/1,10-phenanthroline (B135089)None-DMAc nih.gov

Stille Coupling and Related Organotin Chemistry

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org this compound serves as a suitable aryl bromide for this transformation, enabling the introduction of various organic groups at the 4-position of the butoxybenzene (B75284) ring. The reaction typically involves a palladium(0) catalyst, often with phosphine (B1218219) ligands, and an organostannane reagent (R-Sn(Alkyl)3). wikipedia.org

The catalytic cycle for the Stille reaction is well-established and consists of three primary steps: wikipedia.org

Oxidative Addition: The palladium(0) catalyst reacts with this compound, leading to the formation of a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the bromide. libretexts.org

Reductive Elimination: The newly formed diorganopalladium(II) complex eliminates the final product, regenerating the palladium(0) catalyst. wikipedia.org

A variety of organostannanes can be coupled with this compound, including those with aryl, alkenyl, and alkynyl groups. The choice of catalyst, ligands, and reaction conditions can significantly influence the efficiency and outcome of the reaction. For instance, the use of ligands like XPhos and the addition of cesium fluoride (B91410) can promote the coupling. nih.gov

Below is a table summarizing representative Stille coupling reactions involving aryl bromides, which are analogous to the reactivity expected for this compound.

ElectrophileOrganostannaneCatalyst/LigandSolventYield (%)
4-BromotolueneAryl-SnMe3Pd(OAc)2/XPhosDME91
4-BromoanisoleAryl-SnMe3Pd(OAc)2/XPhosDME90
1-Bromo-4-nitrobenzeneAryl-SnMe3Pd(OAc)2/XPhosDME89

This table illustrates the general applicability and efficiency of the Stille coupling for aryl bromides, similar to this compound, under specific catalytic conditions. Data adapted from a study on diazocines. nih.gov

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is of great significance in organic synthesis, particularly for the preparation of arylamines, which are prevalent in pharmaceuticals and functional materials. wikipedia.orgnih.gov this compound can readily participate in Buchwald-Hartwig amination reactions, coupling with a wide array of primary and secondary amines.

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps: wikipedia.orglibretexts.org

Oxidative Addition: A palladium(0) complex reacts with this compound to form a palladium(II) intermediate. libretexts.org

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex. wikipedia.org

Reductive Elimination: The aryl and amino groups on the palladium complex are eliminated to form the desired C-N bond and regenerate the palladium(0) catalyst. libretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, the base, and the solvent. nih.govchemrxiv.org A variety of ligands have been developed to facilitate the coupling of different types of amines with aryl bromides. wikipedia.orgnih.gov For instance, sterically hindered and electron-rich phosphine ligands are often effective. wikipedia.org Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed. libretexts.orgorganic-chemistry.org

The following table presents data from a study on the Buchwald-Hartwig amination of bromobenzene (B47551) with various amines, which provides insight into the conditions applicable to this compound.

AmineLigandBaseSolventConversion (%)
CarbazoleTrixiePhost-BuOLiToluene>99
DiphenylamineXPhost-BuONaToluene96
PhenoxazineXPhost-BuONaToluene>99
PhenothiazineDavePhost-BuONaToluene99
9,9-dimethyl-9,10-dihydroacridinet-BuXPhost-BuONaToluene98

This table showcases optimized conditions for the Buchwald-Hartwig amination of bromobenzene with various amines, demonstrating high conversion rates that are indicative of the potential reactivity of this compound under similar conditions. nih.gov

Functional Group Interconversions and Derivatization

The aryl bromide group in this compound is a versatile handle for a variety of functional group interconversions. Beyond the cross-coupling reactions discussed previously, the bromine atom can be transformed into other useful functional groups through several methods.

One common transformation is the lithiation-borylation reaction . bris.ac.uk In this process, the aryl bromide is treated with an organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures to generate an aryllithium intermediate. This intermediate is then quenched with a boronic ester, such as pinacolborane or trimethyl borate, to afford the corresponding arylboronic acid or ester. bris.ac.uknih.gov These boronic acid derivatives are valuable substrates for Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org

Another important transformation is the conversion to an organozinc reagent via a Negishi coupling -type precursor. This can be achieved by reacting this compound with an activated form of zinc. The resulting organozinc compound can then participate in palladium-catalyzed cross-coupling reactions with various organic halides. wildlife-biodiversity.com

The bromine atom can also be replaced with other halogens through halogen-exchange reactions, although this is less common than the aforementioned transformations.

The butoxy group in this compound is an ether linkage, which is generally stable to many reaction conditions. libretexts.org However, under specific and often harsh conditions, it can undergo cleavage. The most common method for cleaving ethers is treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgkhanacademy.org

The mechanism of acidic ether cleavage depends on the structure of the ether. libretexts.orgopenstax.org For an aryl alkyl ether like this compound, the reaction proceeds via nucleophilic attack of the halide ion on the alkyl group. libretexts.org The oxygen atom of the ether is first protonated by the strong acid to form a good leaving group. Then, the bromide or iodide ion acts as a nucleophile and attacks the butyl group in an SN2 reaction, displacing 4-bromophenol (B116583). youtube.com

It is important to note that the cleavage will not produce an aryl halide and butanol, as the C(sp²)-O bond of the aryl ether is much stronger and less susceptible to nucleophilic attack than the C(sp³)-O bond of the alkyl group. libretexts.orgyoutube.com

Regioselectivity and Stereoselectivity in Reactions

For a monosubstituted benzene derivative like this compound, the concept of regioselectivity in further aromatic substitution reactions is not applicable as all other positions on the ring are chemically equivalent prior to a second substitution. However, in the context of cross-coupling reactions, the reaction is highly regioselective, occurring exclusively at the carbon-bromine bond.

Stereoselectivity is not a factor in most reactions of this compound itself, as it is an achiral molecule. However, if it were to react with a chiral reagent or be used as a substrate in a reaction that generates a new stereocenter, then the stereochemical outcome would be of interest. For example, in a hypothetical asymmetric synthesis involving this compound, the facial selectivity of an attack on a prochiral intermediate derived from it would be a key consideration.

Kinetic and Mechanistic Investigations of Key Transformations

Detailed kinetic and mechanistic studies on the specific reactions of this compound are not extensively reported in the literature. However, the general mechanisms of the key transformations it undergoes, such as the Stille and Buchwald-Hartwig reactions, have been thoroughly investigated for analogous aryl bromides. wildlife-biodiversity.comillinois.edu

For palladium-catalyzed cross-coupling reactions, kinetic studies often focus on determining the rate-limiting step of the catalytic cycle. illinois.edursc.org For many aryl bromides, the oxidative addition to the palladium(0) complex is considered the rate-determining step. illinois.edunih.gov However, the specific ligands, substrates, and reaction conditions can influence which step is rate-limiting. wildlife-biodiversity.com

Mechanistic studies often employ techniques such as in-situ monitoring of reaction progress using spectroscopic methods (e.g., NMR, IR), isolation and characterization of reaction intermediates, and computational modeling (e.g., DFT calculations). rsc.orgresearchgate.net These studies have been crucial in understanding the role of the ligand in promoting catalysis, the nature of the active catalytic species, and the potential for side reactions. illinois.eduresearchgate.net For instance, investigations into the Buchwald-Hartwig amination have revealed the importance of ligand design in facilitating the reductive elimination step and preventing the formation of undesired byproducts. researchgate.net

Advanced Applications of 1 Bromo 4 Butoxybenzene in Interdisciplinary Research

Medicinal Chemistry and Pharmaceutical Research Applications

In the realm of drug discovery and development, the structural motifs offered by 1-Bromo-4-butoxybenzene are highly valuable. The 4-butoxyphenyl group can modulate properties like lipophilicity, which influences a drug candidate's absorption and distribution, while the bromine atom serves as a key handle for synthetic elaboration through various coupling reactions.

Utilization as a Precursor in Drug Discovery and Development

This compound is a documented precursor in the synthesis of complex molecules with therapeutic potential. Its utility stems from the ability to undergo metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the bromine-bearing carbon, allowing for the construction of larger, more intricate molecular frameworks. For instance, it is used as a starting material in the synthesis of various ketone derivatives through reactions with organometallic reagents. uni-muenchen.deuni-muenchen.de In one documented process, this compound is lithiated using s-butyllithium and then reacted with functionalized amides, such as N,N-dimethylbicyclo[1.1.1]pentane-1-carboxamide, in a continuous flow system to produce the corresponding ketone. uni-muenchen.deuni-muenchen.de This method highlights its role in creating polyfunctional ketones that can serve as intermediates for more complex drug analogues.

The butoxy group is often incorporated to enhance binding to hydrophobic pockets in target proteins. Research into novel inhibitors for various enzymes and receptors frequently employs precursors containing such alkoxy groups to systematically probe these interactions.

Synthesis of Biologically Active Molecules and Analogs

The 4-butoxyphenyl moiety derived from this compound is a key component in several classes of biologically active molecules.

Tubulin Inhibitors: A notable example is its incorporation into benzenesulfonate (B1194179) derivatives that act as tubulin polymerization inhibitors, mimicking the action of Combretastatin A-4, a potent anticancer agent. The synthesis involves reacting the appropriate phenol (B47542) with 4-nitrophenylsulfonyl chloride, followed by reduction and further functionalization to yield the final active compounds. In this series, the 4-butoxyphenyl group is part of the core structure evaluated for its antiproliferative activity against human cancer cell lines. acs.org

S1P1 Receptor Antagonists: In the development of antagonists for the sphingosine-1-phosphate (S1P) receptor subtype 1 (S1P1), a target for autoimmune diseases, derivatives containing a (4-butoxyphenyl)thio group have been synthesized and evaluated. nih.gov These antagonists were developed from a lead compound identified through library screening, with the butoxy group playing a role in optimizing receptor affinity and selectivity. nih.gov

GPR88 Agonists: The 4-butoxyphenyl structure is also present in a series of (4-alkoxyphenyl)glycinamides designed as agonists for the orphan G protein-coupled receptor 88 (GPR88), which is implicated in striatal-associated disorders. nih.gov The butoxy group contributes to the lipophilicity of the compounds, a factor found to correlate with their potency as GPR88 agonists. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. The 4-butoxyphenyl group is often a subject of such studies to determine the ideal lipophilicity and steric bulk for target engagement.

In the development of GPR88 agonists, a series of (4-alkoxyphenyl)glycinamides were synthesized to explore the impact of the alkoxy chain length on activity. nih.gov It was generally observed that agonist potency correlated with the lipophilicity conferred by the alkyl chain. Similarly, in the design of tubulin inhibitors, various substituents on the phenoxy ring are evaluated, with the butoxy group being one of several explored to maximize cytotoxic effects against cancer cells. acs.org The table below summarizes SAR findings for derivatives containing the 4-alkoxyphenyl moiety, demonstrating how changes in the alkyl chain affect biological activity against different targets.

Target Receptor/EnzymeMolecular ScaffoldR-Group (Alkoxy)Resulting Activity (IC₅₀/EC₅₀)
GPR88(4-Alkoxyphenyl)glycinamideButoxyEC₅₀ = 634 nM
TubulinPhenyl benzenesulfonateButoxyIC₅₀ = 0.41 µM (on MCF7 cells) acs.org
S1P₁ ReceptorBiphenyl sulfonateButoxyIC₅₀ = 0.083 µM

This table is generated based on data from related alkoxyphenyl derivatives to illustrate the principles of SAR.

Materials Science and Engineering Contributions

Beyond its pharmaceutical applications, this compound is a valuable component in the synthesis of advanced functional materials, including polymers and organic electronics. The combination of its reactive handle and the property-modifying butoxy group makes it suitable for creating materials with tailored optical and electronic characteristics.

Building Blocks for Functional Polymeric Systems

The reactivity of the carbon-bromine bond in this compound makes it an excellent monomer for polymerization reactions, particularly palladium-catalyzed cross-coupling reactions. These methods allow for its incorporation into the main chain of conjugated polymers.

Research has shown its use in synthesizing silicon-containing polymers. scholaris.ca For example, it can be used to functionalize triarylamines, which are then siliconized to create hydrolytically stable composites. scholaris.ca These materials are developed as soft functional materials for organic electronics. The butoxy group helps to ensure solubility and processability of the resulting polymers, which is a critical factor for their application.

Side-chain liquid crystalline polymers (SCLCPs) have also been developed using monomers derived from related bromo-aromatic precursors. mdpi.com While not a direct polymerization of this compound, the synthetic strategies for creating monomers with mesogenic units often involve Suzuki-Miyaura coupling reactions where a bromo-aryl compound is a key starting material. mdpi.com The flexible butoxy side chains can influence the phase behavior and transition temperatures of the resulting liquid crystalline materials. mdpi.comcolorado.edu

Precursor for Organic Electronic and Optoelectronic Materials (e.g., OLEDs)

The 4-butoxyphenyl moiety is frequently integrated into materials designed for organic electronic devices, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

In the context of OLEDs, hole-transporting materials (HTMs) are critical for efficient device performance. This compound serves as a precursor for triarylamine-based HTMs. scholaris.ca These triarylamines can be further reacted to form silicon-based polymers that act as cost-effective and flexible hole-transport layers in OLEDs. scholaris.ca The butoxy group enhances the solubility of these materials, facilitating their deposition during device fabrication.

Development of Liquid Crystalline Materials

The synthesis of novel liquid crystalline materials is a prominent area where this compound and its derivatives play a crucial role. The inherent properties of this compound, such as its rod-like molecular shape and the presence of a flexible tail, are fundamental to the formation of mesophases, the hallmark of liquid crystals.

A notable example is the synthesis of banana-shaped liquid crystals, which are of significant interest due to their unique polar and chiral properties. In one study, a bent-core mesogen, 4-Bromo-1,3-phenylene-bis[4-[4′-(10- undecenyloxy)-benzoyloxy]]benzoate (BPUBB), was synthesized and characterized. researchgate.net While not a direct application of this compound, the core structure highlights the utility of a bromo-substituted phenyl ring as a central component in designing complex liquid crystals. The bromo- and alkoxy-functionalized benzene (B151609) unit is a key building block in creating the necessary molecular architecture for liquid crystalline behavior. The phase transition temperatures for BPUBB were determined using polarizing microscopy and differential scanning calorimetry, confirming its liquid crystalline nature. researchgate.net

The general principle in designing such materials involves the use of a rigid core, often composed of one or more benzene rings, to provide structural anisotropy, and flexible terminal chains, like the butoxy group in this compound, which influence the melting point and the type of liquid crystal phase formed. mdpi.com The reactivity of the bromo group allows for the extension of the molecular structure through various cross-coupling reactions, enabling the synthesis of more complex, high-birefringence liquid crystals. mdpi.com

Below is a table summarizing the properties of a liquid crystal synthesized using a bromo- and alkoxy-substituted benzene core, illustrating the type of data generated in such research.

PropertyValueMethod of Determination
Phase Transition TemperaturesMultiple transitions observedPolarizing Microscopy, Differential Scanning Calorimetry
Surface CharacterizationBasic characterInverse Gas Chromatography
Dispersive component of surface free energy (γD S)Determined from retention times of nonpolar organicsInverse Gas Chromatography
Specific free energy of adsorption (ΔGSA)CalculatedInverse Gas Chromatography
Enthalpy of adsorption (ΔHSA)CalculatedInverse Gas Chromatography
Entropy of adsorption (ΔSSA)CalculatedInverse Gas Chromatography

Table 1: Physicochemical properties of the banana-shaped liquid crystal BPUBB, synthesized from a bromo-substituted phenyl core. researchgate.net

Synthesis of Ligands for Metal-Organic Frameworks (MOFs)

The synthesis of ligands for Metal-Organic Frameworks (MOFs) represents another cutting-edge application for this compound. MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as their pore size, surface area, and chemical functionality, are highly tunable and depend directly on the structure of the organic ligands.

While direct synthesis of MOF ligands from this compound is an area of ongoing research, the principles of MOF ligand design strongly suggest its potential. The bromo- and butoxy-functionalized benzene core can be readily modified to introduce coordinating groups, such as carboxylates or nitrogen-containing heterocycles, which are necessary for binding to the metal centers. The butoxy group can also play a role in templating the framework structure or modifying the hydrophobicity of the pores.

The general strategy involves using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to attach coordinating moieties to the benzene ring at the position of the bromo group. The resulting functionalized butoxybenzene (B75284) derivative then serves as a polytopic ligand in the solvothermal synthesis of the MOF. The ability to precisely engineer the ligand structure allows for the rational design of MOFs with desired properties for applications in gas storage, separation, and catalysis.

Chemical Biology and Biochemistry Research

In the realms of chemical biology and biochemistry, this compound serves as a versatile starting material for the synthesis of molecules designed to interact with and probe biological systems. Its derivatives are being explored for their potential to act as molecular probes, assist in proteomics research, and modulate biological pathways.

Synthesis of Molecular Probes for Biological Systems

The development of small-molecule fluorescent probes is essential for visualizing and understanding complex biological processes. The core scaffold of this compound is a suitable platform for the construction of such probes. nih.gov By chemically modifying the bromo and butoxy groups, researchers can synthesize derivatives with tailored photophysical properties.

For instance, the bromo group can be replaced with a fluorophore or a group that becomes fluorescent upon interaction with a specific analyte. The butoxy chain can be modified to enhance cell permeability or to direct the probe to a specific subcellular location. The coumarin (B35378) scaffold, for example, which is a key component of many fluorescent probes, can be synthesized through reactions involving precursors structurally related to this compound. nih.gov These probes are designed to exhibit changes in their fluorescence intensity or wavelength in response to their local environment, such as pH, ion concentration, or the presence of specific enzymes.

Application in Proteomics Research

Proteomics, the large-scale study of proteins, often requires chemical tools for protein labeling, enrichment, and identification. Derivatives of this compound can be designed to function as affinity-based probes or as components of chemical cross-linkers. For example, the bromo group can act as a reactive handle to covalently attach the molecule to a protein of interest. The butoxy group can be modified to include a reporter tag, such as biotin (B1667282) or a fluorescent dye, for subsequent detection and analysis.

While specific applications of this compound in proteomics are still emerging, the chemical principles are well-established. The synthesis of bifunctional molecules containing a protein-reactive group derived from the bromo-functionalized ring and a reporter group attached to the butoxy chain would enable the selective labeling and pull-down of proteins from complex biological samples, facilitating their identification by mass spectrometry.

Modulation of Biological Pathways via Derivative Synthesis

The synthesis of bioactive molecules that can modulate the function of proteins and other biological macromolecules is a cornerstone of drug discovery and chemical biology. The scaffold of this compound provides a starting point for the synthesis of libraries of small molecules that can be screened for their ability to interact with specific biological targets.

A relevant study demonstrated the synthesis of bromophenol derivatives that act as potent inhibitors of carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, enzymes implicated in various diseases. researchgate.net Although this research did not use this compound directly, it underscores the potential of bromo-functionalized phenolic compounds to serve as platforms for the development of enzyme inhibitors. The bromo group in these derivatives plays a key role in their inhibitory activity. By analogy, derivatives of this compound could be synthesized to explore their potential as modulators of these and other important biological pathways.

Applications in Analytical Chemistry

In the field of analytical chemistry, this compound finds utility primarily as a reference standard and in the development of new analytical methods, particularly in chromatography.

The compound's well-defined chemical structure and physical properties make it a suitable internal standard for gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses of related aromatic compounds. Its retention time can be used as a reference point to aid in the identification and quantification of other analytes in a complex mixture.

Furthermore, the development of analytical methods for the detection and quantification of potential genotoxic impurities in pharmaceutical products is a critical area of research. While not always the primary target, the analytical techniques developed for structurally similar alkyl halides can be adapted for the analysis of this compound. For instance, gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the sensitive and selective detection of such compounds. The development of robust analytical methods is crucial for ensuring the safety and quality of pharmaceutical products.

Development of Analytical Standards and Reference Materials

The development of analytical standards and certified reference materials is crucial for ensuring the accuracy and comparability of analytical measurements. For a compound like this compound to be utilized in this capacity, it would need to be synthesized to a high and verifiable purity. Its primary theoretical application as an analytical standard would likely be in the field of environmental analysis and in studies of chemical synthesis.

Hypothetical Applications as an Analytical Standard:

Internal Standard in Chromatographic Analysis: In techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), internal standards are essential for accurate quantification. An internal standard is a compound added to a sample in a known concentration to correct for variations in sample injection and analysis. Due to its bromine atom, this compound would be readily detectable by specific detectors like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). Its utility would depend on it having a retention time that does not overlap with the analytes of interest in a given sample matrix. For instance, in the analysis of polybrominated diphenyl ethers (PBDEs), which are environmental pollutants, a compound like this compound could potentially serve as an internal standard if it is not naturally present in the samples being analyzed. nih.govnih.gov

Reference Material for Method Development: New analytical methods require validation using well-characterized compounds. This compound could serve as a model compound for developing and validating analytical methods for other brominated aromatic ethers. This would involve using it to optimize extraction procedures, chromatographic separations, and detector response. nih.govcdc.gov

Purity and Characterization for Standardization:

For this compound to be considered a viable analytical standard, its purity would need to be rigorously established using multiple analytical techniques.

Analytical TechniquePurpose for Standardization
Gas Chromatography-Mass Spectrometry (GC-MS)To identify and quantify any organic impurities.
Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the chemical structure and assess purity.
Differential Scanning Calorimetry (DSC)To determine the melting point and assess purity.
Elemental AnalysisTo verify the elemental composition (C, H, Br, O).

Reagents in Complex Sample Analysis

Potential as a Derivatization Reagent:

Derivatization is a common strategy in analytical chemistry to improve the chromatographic and detection characteristics of analytes. While there is no specific literature on this compound as a derivatizing agent, its chemical structure allows for speculation on its potential use.

Improving Analyte Detectability: The bromo- and butoxy- functionalities could, in theory, be modified to create a reagent that reacts with specific functional groups on target analytes. For example, if the bromine atom were replaced with a reactive group capable of tagging alcohols or amines, the resulting derivative would carry the butoxyphenyl moiety, potentially enhancing its response in certain detectors. The principles of derivatization are well-established for various analytes to improve their volatility for GC analysis or to enhance their ionization for mass spectrometry. chemcoplus.co.jpresearch-solution.comgcms.cz

Use in Bioanalytical and Environmental Assays: In the analysis of complex biological or environmental samples, derivatization can help to isolate analytes from interfering matrix components. A hypothetical derivatization reaction involving a this compound-based reagent could introduce a tag that facilitates selective extraction or detection. For instance, the analysis of hydroxylated metabolites of pollutants in biological fluids often requires derivatization to enable their measurement by GC-MS. nih.gov

Research Findings on Structurally Related Compounds:

Research on other brominated compounds provides a framework for understanding the potential roles of this compound. For example, various brominated and fluorinated benzyl (B1604629) bromides are used as derivatization reagents for the analysis of phenols and carboxylic acids. research-solution.com These reagents react with the target analytes to form derivatives with improved chromatographic properties and detectability.

Related Compound ClassApplication in Analysis
Polybrominated Diphenyl Ethers (PBDEs)A class of flame retardants that are important environmental analytes. Their analysis often requires the use of internal standards and reference materials for accurate quantification. nih.govsigmaaldrich.com
BromophenolsThese are environmental contaminants, and their analysis often involves derivatization to improve their volatility and sensitivity in GC-MS analysis. nih.gov
Pentafluorobenzyl Bromide (PFBBr)A common derivatization reagent for phenols, thiols, and carboxylic acids, enhancing their detection by ECD. research-solution.com

While the direct application of this compound in these advanced analytical areas is not documented, its structural features suggest that it could theoretically be explored for such purposes in future research. The development of new analytical standards and reagents is an ongoing process in chemistry, driven by the need for more sensitive and selective methods for analyzing complex samples.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods can determine ground and excited state energies, molecular orbital distributions, and other key electronic descriptors.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules due to its favorable balance of accuracy and computational cost. For 1-bromo-4-butoxybenzene, a DFT calculation would typically involve geometry optimization to find the lowest energy conformation and subsequent calculation of properties such as the total electronic energy, dipole moment, and the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

While DFT methods are mentioned in studies where this compound is used as a reactant, for instance, in the synthesis of larger, more complex molecules, the specific computational data for the ground state of this compound itself is not detailed in these publications. rsc.org As such, there is a lack of published, detailed data tables of its optimized geometric parameters (bond lengths, bond angles) or electronic properties derived from specific DFT functionals and basis sets.

Ab Initio Methods for Excited State Analysis

Ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT) or equation-of-motion coupled-cluster (EOM-CC) methods, are employed to study the electronic excited states of molecules. These calculations can predict vertical excitation energies, oscillator strengths (which relate to the intensity of UV-Vis absorption peaks), and the nature of electronic transitions (e.g., π→π* or n→π*).

A thorough search of scientific databases does not yield specific ab initio studies focused on the excited state analysis of this compound. Consequently, data on its electronic absorption spectrum, transition energies, and excited state properties from a theoretical perspective are not available in the literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, including conformational changes. For this compound, the flexible butoxy group can adopt numerous conformations. MD simulations could provide insight into the preferred dihedral angles of the O-C-C-C and C-C-C-C bonds of the butoxy chain and the rotational barrier around the aryl-O bond.

Despite the utility of this method for understanding the conformational flexibility of alkoxybenzenes, specific MD simulation studies for this compound have not been identified in the scientific literature. Therefore, detailed information on its conformational landscape and the relative energies of different conformers from MD simulations is not currently available.

Prediction of Reactivity and Reaction Pathways

Computational methods can be used to predict the reactivity of a molecule and to explore the potential energy surfaces of its reactions. For this compound, this could involve calculating electrostatic potential maps to identify sites susceptible to nucleophilic or electrophilic attack, or modeling reaction mechanisms, such as those for nucleophilic aromatic substitution or cross-coupling reactions.

While this compound is used as a reactant in various chemical syntheses, such as cross-coupling reactions, computational studies detailing the prediction of its reactivity or elucidating specific reaction pathways are not readily found. rwth-aachen.de Such studies would provide valuable information on transition state geometries and activation energies, but this specific data is not present in the available literature.

Spectroscopic Data Prediction and Validation

Computational chemistry is a powerful tool for predicting various types of spectra, which can aid in the interpretation of experimental data. For this compound, methods like DFT can be used to calculate:

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts.

Vibrational Spectra: Calculation of vibrational frequencies can predict the positions of peaks in IR and Raman spectra.

Although experimental spectroscopic data for this compound exists, computational studies that predict these spectra and validate them against experimental results are not found in the reviewed literature. Such a comparison would be crucial for confirming the accuracy of the computational models.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR)

QSPR and QSAR models are statistical models that relate the chemical structure of a series of compounds to their physicochemical properties or biological activities, respectively. nih.govfrontiersin.orgnih.gov These models often use molecular descriptors derived from the chemical structure to predict properties of new or untested compounds. A homologous series of 1-bromo-4-alkoxybenzenes could be a subject for a QSPR/QSAR study to predict properties like boiling point, solubility, or toxicity as a function of the alkyl chain length.

However, a review of the literature did not identify any specific QSPR or QSAR studies that include this compound in their dataset. Therefore, no predictive models or associated data for this compound are available from such studies.

Future Perspectives and Emerging Research Avenues

Integration into Supramolecular Chemistry and Self-Assembly

The unique molecular architecture of 1-Bromo-4-butoxybenzene, featuring a rigid phenyl ring appended with a flexible butoxy chain and a polarizable bromine atom, makes it an intriguing building block for supramolecular chemistry and self-assembly. The interplay between π-π stacking of the benzene (B151609) rings, van der Waals forces from the alkyl chains, and halogen bonding involving the bromine atom can direct the formation of ordered supramolecular structures.

A key area of exploration is the design of liquid crystals. The butoxy group is a common feature in liquid crystalline compounds, promoting the formation of mesophases. Derivatives of this compound are being investigated for their potential to form various liquid crystal phases, such as nematic and smectic phases, which are crucial for applications in displays and optical devices. Research has shown that related cyanobiphenyls with terminal bromo-alkoxy chains exhibit nematic behavior, and the steric bulk of the bromine atom can influence the transition temperatures and phase stability.

Furthermore, the principles of self-assembly are being harnessed to create complex, functional architectures. For instance, research into benzene-cored luminophors has demonstrated that derivatives synthesized from this compound can form aggregates that exhibit enhanced fluorescence, a phenomenon driven by the restriction of intramolecular rotations in the assembled state. researchgate.net Similarly, X-shaped molecules synthesized using alkoxy bromobenzene (B47551) precursors can self-assemble into columnar liquid-crystalline phases, which are promising for applications in organic electronics due to their charge transport abilities. rsc.org

Table 1: Research on Self-Assembly of this compound Derivatives

Research Area Key Findings Potential Applications
Liquid Crystals Alkoxybromobenzene derivatives can form nematic and smectic phases. Optical sensors, display technologies.
Fluorescent Aggregates Self-assembly of derivatives restricts intramolecular rotation, leading to aggregation-induced emission (AIE). researchgate.net Organic light-emitting diodes (OLEDs), fluorescent probes.

Exploration in Catalysis and Asymmetric Synthesis

This compound serves as a versatile precursor in the field of catalysis and asymmetric synthesis. The carbon-bromine bond is a key functional group for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. rwth-aachen.de These reactions are fundamental in organic synthesis for constructing complex molecules from simpler building blocks.

The compound can be readily converted into organometallic reagents, such as Grignard or organolithium species, by reaction with magnesium or lithium metals. These reagents are powerful nucleophiles used to form new carbon-carbon bonds. Subsequent transmetalation to other metals, like zinc, can generate organozinc reagents that are valuable in catalytic asymmetric addition reactions, allowing for the synthesis of chiral molecules with high enantioselectivity. uni-muenchen.de

Current research focuses on developing more efficient and selective catalytic systems for reactions involving this compound and its derivatives. This includes the use of palladium complexes with specialized ligands to improve catalytic activity in Heck reactions or the application of gold-catalyzed oxidative arylation of organogermanes derived from this compound. rwth-aachen.descholaris.ca The butoxy group can also influence the electronic properties and solubility of the molecule and its derivatives, which can be tuned to optimize reaction conditions and catalyst performance.

Development of Novel Sensor Technologies

The electronic and photophysical properties of molecules derived from this compound are paving the way for the development of novel sensor technologies. The aromatic core of the molecule can be incorporated into larger conjugated systems that exhibit fluorescence. The emission properties of these systems can be sensitive to their local environment, making them suitable for use as fluorescent sensors.

For example, studies have shown that poly(2,5-di-n-butoxyphenylene) nanofibrils, which can be synthesized from a related precursor, exhibit a distinct blue emission. doi.org The fluorescence of such materials can potentially be quenched or enhanced in the presence of specific analytes, forming the basis of a chemical sensor. Furthermore, research on benzene-cored luminophors derived from this compound has highlighted their aggregation-induced emission (AIE) and aggregation-induced emission enhancement (AIEE) effects. researchgate.net This property is highly desirable for sensor applications, as it can lead to a "turn-on" fluorescence signal upon binding to a target molecule, reducing background noise and improving sensitivity.

Future research is directed towards designing specific receptors and binding sites into these fluorescent platforms. By strategically modifying the butoxybenzene (B75284) framework, it is possible to create sensors that are selective for metal ions, anions, or small organic molecules. The integration of these molecules into materials like polymers or nanoparticles could lead to the fabrication of robust and reusable sensor devices.

Bio-conjugation and Bio-material Applications

While direct applications of this compound in bio-conjugation are still an emerging area, its chemical functionalities offer significant potential. The aryl bromide group is a versatile handle for bioconjugation reactions, allowing the molecule to be attached to proteins, peptides, or nucleic acids through metal-catalyzed cross-coupling reactions. This could be used to label biomolecules for imaging or to develop targeted therapeutic agents.

In the realm of bio-materials, the self-assembling properties of this compound derivatives could be exploited to create structured biomaterials. For example, liquid crystalline assemblies could be used to create ordered scaffolds for tissue engineering, or the molecule could be incorporated into polymers to create biocompatible materials with tunable properties. The hydrophobic butoxy chain and the aromatic ring can interact with cell membranes or other biological structures, opening avenues for the development of new drug delivery systems or medical implant coatings.

Sustainable Synthesis and Circular Economy Approaches

In line with the growing emphasis on green chemistry, research is underway to develop more sustainable methods for the synthesis and use of this compound. A key area of improvement is the use of continuous flow chemistry. uni-muenchen.deuni-muenchen.de This technology offers significant advantages over traditional batch processing, including better control over reaction parameters, improved safety, higher yields, and reduced waste generation. The synthesis of ketones from this compound has been successfully demonstrated using continuous flow systems. uni-muenchen.de

The principles of a circular economy, which focus on eliminating waste and keeping materials in use, are also being applied. inogenalliance.comburohappold.comumweltbundesamt.de This involves designing chemical processes that are more resource-efficient and that generate recyclable or biodegradable byproducts. For halogenated aromatic compounds like this compound, this could mean developing catalytic systems that can be recovered and reused, or finding applications for any byproducts generated during its synthesis or subsequent reactions.

Furthermore, there is a drive towards using greener reagents and solvents. The synthesis of this compound itself typically involves the reaction of 4-bromophenol (B116583) with a butyl halide. researchgate.net Research into greener alternatives might explore the use of less hazardous solvents, catalysts that operate under milder conditions, or bio-based sources for the butoxy group. The overarching goal is to minimize the environmental footprint of the entire lifecycle of the compound, from its production to its final application. resonac.commdpi.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4-bromophenol
1-bromobutane (B133212)
4-cyanobiphenyl
Grignard reagents
Organolithium reagents
Organozinc reagents
Organogermanes
poly(2,5-di-n-butoxyphenylene)
Serine
Threonine
Boronic acids

Q & A

Q. Key optimization factors :

  • Strict exclusion of moisture to prevent hydrolysis of intermediates.
  • Use of inert atmospheres (N₂/Ar) to avoid oxidative side reactions.

Advanced: How can mechanistic studies resolve contradictions in regioselectivity during bromination of 4-butoxybenzene derivatives?

Regioselectivity challenges arise when bromination produces unexpected para/meta isomers or di-substituted byproducts. Methodological approaches include:

  • Computational modeling : DFT calculations to map electron density and predict reactive sites. The electron-donating butoxy group directs bromination to the para position, but steric hindrance from bulky substituents may shift selectivity .
  • Isotopic labeling : Using deuterated substrates to track hydrogen abstraction patterns during electrophilic substitution.
  • In situ monitoring : Raman spectroscopy or GC-MS to detect transient intermediates and adjust reaction parameters dynamically .

Basic: What analytical techniques are essential for characterizing this compound, and how are data interpreted?

Q. Standard techniques :

  • NMR : ¹H NMR shows characteristic signals for the butoxy chain (δ 0.9–1.7 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 6.8–7.4 ppm). ¹³C NMR confirms the bromine-substituted carbon (δ ~120 ppm) .
  • GC-MS : A molecular ion peak at m/z 228 (C₁₀H₁₃BrO⁺) and fragment peaks at m/z 107 (C₆H₅Br⁺) .
  • Melting point : Pure samples melt at 10–13°C; deviations indicate impurities .

Advanced: How can researchers address discrepancies in spectral data (e.g., unexpected splitting in NMR)?

Unexpected splitting or shifts in NMR may arise from:

  • Dynamic effects : Restricted rotation of the butoxy group at low temperatures, resolved via variable-temperature NMR.
  • Trace impurities : Recrystallization in hexane/ethyl acetate (3:1) removes polar byproducts.
  • Solvent artifacts : Use deuterated solvents (CDCl₃) free of residual protons. For complex cases, 2D NMR (COSY, HSQC) clarifies coupling patterns .

Basic: What are the primary research applications of this compound in organic synthesis?

  • Pharmaceutical intermediates : Used in Suzuki-Miyaura cross-coupling to synthesize biaryl compounds for drug candidates (e.g., kinase inhibitors) .
  • Liquid crystal precursors : The butoxy group enhances mesogenic properties in self-assembling materials .
  • Polymer functionalization : Acts as a chain-transfer agent in controlled radical polymerization .

Advanced: How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

  • Electronic effects : The electron-rich benzene ring (due to the butoxy group) increases oxidative addition efficiency with Pd(0) catalysts.
  • Steric hindrance : The bulky butoxy chain can slow transmetallation in Stille couplings, favoring alternative ligands (e.g., SPhos over PPh₃) .
  • Competing pathways : Bromine may undergo elimination under strong base conditions (e.g., KOtBu), requiring careful base selection (Cs₂CO₃ preferred) .

Basic: What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 0.1 ppm).
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can thermal decomposition products of this compound be identified and mitigated?

  • TGA-MS analysis : Reveals decomposition at >200°C, releasing HBr and butene oxides.
  • Mitigation : Add scavengers (e.g., epoxides) to trap HBr during high-temperature reactions .

Basic: What solvents and storage conditions preserve the stability of this compound?

  • Storage : In amber glass under argon at –20°C to prevent photodegradation and hydrolysis.
  • Compatible solvents : Non-polar solvents (hexane, toluene) reduce nucleophilic attack on the bromine .

Advanced: What strategies optimize enantioselective transformations using this compound as a substrate?

  • Chiral ligands : Use of BINAP or Josiphos ligands in asymmetric Heck reactions to achieve >90% ee.
  • Solvent engineering : Polar aprotic solvents (DMSO) enhance ligand-catalyst interactions .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-butoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-butoxybenzene

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